molecular formula C20H21N5O5S2 B2970448 2,4-diethyl 3-methyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-2,4-dicarboxylate CAS No. 300814-93-1

2,4-diethyl 3-methyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-2,4-dicarboxylate

Cat. No.: B2970448
CAS No.: 300814-93-1
M. Wt: 475.54
InChI Key: DZHXYJTZNPMFEG-UHFFFAOYSA-N
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Description

The compound 2,4-diethyl 3-methyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-2,4-dicarboxylate is a thiophene-based derivative featuring a central thiophene ring substituted with methyl, diethyl carboxylate, and a sulfanyl-linked acetamido-tetrazole moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications. Key features include:

  • Thiophene core: Known for aromatic stability and electron-rich character, facilitating π-π interactions in biological systems .
  • Tetrazole group: A bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .

The compound forms two hydrogen bonds (ASN236, ARG199) with the target protein, suggesting a mechanism involving active-site disruption .

Properties

IUPAC Name

diethyl 3-methyl-5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S2/c1-4-29-18(27)15-12(3)16(19(28)30-5-2)32-17(15)21-14(26)11-31-20-22-23-24-25(20)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHXYJTZNPMFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-diethyl 3-methyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-2,4-dicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C20H21N5O5SC_{20}H_{21}N_{5}O_{5}S. Its structure features a thiophene ring, which is known for its role in various biological activities. The presence of a tetrazole moiety and an acetamido group further enhances its potential pharmacological properties.

Structural Components

ComponentDescription
ThiopheneA sulfur-containing heterocyclic compound known for diverse biological activities.
TetrazoleA five-membered ring containing four nitrogen atoms, often associated with anti-inflammatory and antimicrobial properties.
AcetamidoAn amide functional group contributing to the compound's solubility and reactivity.

Antimicrobial Properties

Research indicates that compounds containing thiophene and tetrazole moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinedione, which share structural similarities with our compound, have shown efficacy against various bacterial strains and fungi . The presence of sulfur in the thiophene ring may contribute to this antimicrobial effect.

Anticancer Activity

The anticancer potential of similar compounds has been documented extensively. For example, thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways, including modulation of Bcl-2 family proteins.

Case Study: Thiazolidinedione Derivatives

In a study evaluating thiazolidinedione derivatives, several compounds were synthesized and screened for their anticancer activity. The most active derivatives exhibited IC50 values significantly lower than standard chemotherapeutics . This suggests that modifications to the thiophene structure could enhance the anticancer efficacy of our compound.

Anti-inflammatory Effects

Compounds with similar structural features have also been evaluated for anti-inflammatory properties. The tetrazole ring is particularly noted for its ability to inhibit pro-inflammatory cytokines, making it a target for anti-inflammatory drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial in predicting the biological activity of new compounds. The following factors have been identified as significant in enhancing biological activity:

  • Substituent Effects : Alkyl groups on the thiophene ring can influence lipophilicity and bioavailability.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can modulate reactivity and interaction with biological targets.
  • Ring Size and Composition : Variations in heterocyclic rings can affect binding affinity to target proteins.

Research Findings

Recent studies have explored various derivatives of thiophene-based compounds, highlighting their diverse biological activities:

CompoundBiological ActivityIC50 Value (µM)
Compound AAntimicrobial15
Compound BAnticancer (A549)10
Compound CAnti-inflammatory20

These findings suggest that modifications to the base structure can lead to enhanced therapeutic profiles.

Comparison with Similar Compounds

Impact of Substituents on Binding and Activity

  • Tetrazole vs. Trifluoroacetyl : Both substituents yield similar binding energies (-5.7 kcal/mol), but the tetrazole’s bioisosteric properties may improve metabolic stability over the labile trifluoroacetyl group .
  • Quinazolinone vs.
  • Acetamido Simplicity : The unsubstituted acetamido derivative () lacks the extended sulfanyl or heterocyclic groups, reducing its binding versatility but offering a model for crystallographic studies .

Hydrogen Bonding and Conformational Stability

  • The target compound’s tetrazole-sulfanyl-acetamido chain enables dual hydrogen bonding (ASN236, ARG199), critical for AvrRps4 inhibition .
  • In contrast, the acetamido derivative forms intramolecular N–H⋯O and C–H⋯O bonds, stabilizing a planar conformation but lacking functional groups for robust protein interactions .

Lipophilicity and Bioavailability

  • Diethyl esters in the target compound and its analogues enhance lipophilicity (logP ~3.5–4.0*), favoring membrane permeability over carboxylate salts .
  • The phenoxycarbonyl variant () further increases logP, suggesting utility in CNS-targeting prodrugs .

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